1-cyclobutyl-1H-1,3-benzodiazole

Description

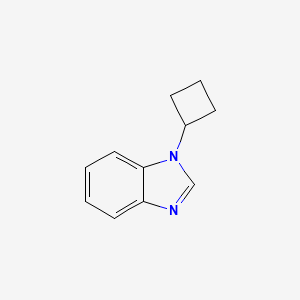

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-7-11-10(6-1)12-8-13(11)9-4-3-5-9/h1-2,6-9H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYADRUMVXSIRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Investigations of 1 Cyclobutyl 1h 1,3 Benzodiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-cyclobutyl-1H-1,3-benzodiazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms within the molecule.

The cyclobutyl group attached to the N1 position of the benzimidazole (B57391) ring is not a rigid structure and can undergo conformational changes in solution. The puckering of the cyclobutane (B1203170) ring leads to different spatial orientations of its protons. The conformation of the cyclobutyl ring can be investigated by analyzing the coupling constants (J-values) between the protons on the ring. The magnitude of these coupling constants is dependent on the dihedral angles between the coupled protons, which in turn is a function of the ring's conformation. While specific data for this compound is not available, studies on other cyclobutyl-substituted compounds suggest that the ring is likely to exist in a dynamic equilibrium between different puckered conformations. acs.org The exact nature of this equilibrium would be influenced by the solvent and temperature.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals for the protons and carbons of the benzimidazole core and the attached cyclobutyl group. Based on data from related benzimidazole derivatives, the expected chemical shifts can be predicted. ias.ac.inrsc.org

The aromatic protons of the benzene (B151609) ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the imidazole (B134444) ring and the cyclobutyl substituent. The single proton on the imidazole ring (at the C2 position) is expected to be the most downfield, likely appearing above δ 8.0 ppm.

The protons of the cyclobutyl ring will appear in the upfield region of the spectrum. The methine proton attached directly to the nitrogen atom will be the most deshielded of the cyclobutyl protons due to the electron-withdrawing effect of the nitrogen. The remaining methylene (B1212753) protons of the cyclobutyl ring will exhibit complex splitting patterns due to geminal and vicinal couplings.

In the ¹³C NMR spectrum, the carbon atoms of the benzimidazole ring will resonate in the aromatic region (δ 110-150 ppm). The carbon atom at the C2 position, flanked by two nitrogen atoms, is expected to have the highest chemical shift in this region. The carbons of the cyclobutyl ring will appear in the aliphatic region (δ 20-60 ppm), with the methine carbon attached to the nitrogen showing the most downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary from experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 (imidazole) | > 8.0 | - |

| Aromatic H | 7.0 - 8.0 | - |

| Cyclobutyl CH-N | 4.5 - 5.5 | 50 - 60 |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 30 |

| C2 (imidazole) | - | 140 - 150 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the cyclobutyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the attachment of the cyclobutyl ring to the N1 position of the benzimidazole ring by observing a correlation between the cyclobutyl methine proton and the carbons of the benzimidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to further confirm the stereochemistry and conformation of the cyclobutyl ring and its orientation relative to the benzimidazole plane.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of this compound. scilit.com The spectra are expected to show characteristic absorption bands corresponding to the vibrations of the benzimidazole core and the cyclobutyl substituent. rsc.org

Table 2: Expected IR and Raman Vibrational Frequencies for this compound Note: These are expected frequencies based on analogous compounds and may vary from experimental data.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch (cyclobutyl) | 3000 - 2850 | Medium to Strong |

| C=N stretch (imidazole) | 1650 - 1590 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-H bend (aromatic) | 900 - 675 | Strong |

The IR spectrum would likely be dominated by the strong aromatic C-H bending vibrations and the aliphatic C-H stretching bands of the cyclobutyl group. The Raman spectrum, on the other hand, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=N bond, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the conjugated π-system of the benzimidazole chromophore. The UV-Vis spectrum of this compound is expected to be similar to that of other N-substituted benzimidazoles. mdpi.comnist.gov

The spectrum is anticipated to exhibit two main absorption bands corresponding to π → π* transitions within the benzimidazole ring. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent at the N1 position. The cyclobutyl group, being an alkyl substituent, is not expected to significantly alter the electronic transitions compared to other alkyl-substituted benzimidazoles. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent Note: These are expected values based on analogous compounds and may vary from experimental data.

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~245 |

| π → π* | ~275 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, insights can be drawn from the crystal structures of other benzimidazole derivatives. uc3m.eslew.ro

Analysis of Conformational Preferences in the Crystalline State

The conformation of this compound in the crystalline state is determined by the spatial arrangement of the cyclobutyl ring relative to the planar benzimidazole system. The benzimidazole ring system itself is inherently planar. However, the attachment of the non-planar, puckered cyclobutyl group at the N1 position introduces conformational flexibility.

Based on studies of other N-alkylated benzimidazoles, it is anticipated that the benzimidazole core of this compound will remain largely planar. For instance, in the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar, with a maximum root-mean-square deviation of 0.024 Å. nih.gov Theoretical studies on N-butyl-1H-benzimidazole using Density Functional Theory (DFT) also show that the introduction of the alkyl group at the N1 position has a minimal effect on the bond lengths and angles of the benzimidazole core when compared to the parent benzimidazole. nih.govmdpi.com

The cyclobutyl ring itself is not flat and adopts a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and phase. The specific puckering parameters in the solid state will be influenced by the intermolecular interactions within the crystal lattice.

| Structural Parameter | Expected Value/Conformation | Basis of Extrapolation |

| Benzimidazole Ring System | Essentially planar | Crystal structure of 1-benzyl-1H-benzimidazole nih.gov |

| Cyclobutyl Ring Conformation | Puckered (non-planar) | General chemistry of cycloalkanes |

| Orientation of Rings | Torsion angle to minimize steric hindrance | Conformational analysis of N-alkylated heterocycles |

Characterization of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a combination of weak intermolecular interactions, including van der Waals forces, C-H···N hydrogen bonds, and potential C-H···π interactions. The absence of a strong hydrogen bond donor (like an N-H group, which is substituted by the cyclobutyl moiety) means that the packing will be governed by these weaker, yet collectively significant, forces.

In the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains along the crystallographic a-axis by C-H···N hydrogen bonds. nih.gov A similar motif is plausible for this compound, where a hydrogen atom from a cyclobutyl or benzimidazole C-H group of one molecule interacts with the N(3) atom of an adjacent molecule.

Furthermore, C-H···π interactions are a common feature in the crystal packing of aromatic molecules. In these interactions, a C-H bond acts as a weak acid and interacts with the electron-rich π-system of the benzimidazole ring of a neighboring molecule. Such interactions were observed to contribute to the stabilization of the crystal packing in 1-benzyl-1H-benzimidazole, involving both the benzene and imidazole rings. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| C-H···N Hydrogen Bond | C-H (cyclobutyl or benzimidazole) | N(3) of benzimidazole | 2.2 - 2.8 (H···N) | Directional interaction influencing packing motif |

| C-H···π Interaction | C-H (cyclobutyl) | π-system of benzimidazole ring | ~2.5 - 3.0 (H···centroid) | Contribution to lattice energy and packing efficiency |

| van der Waals Forces | All atoms | All atoms | Varies | Non-directional, space-filling interactions |

It is important to note that while these predictions are based on sound chemical principles and data from closely related structures, the definitive conformational preferences and intermolecular interactions of this compound can only be unequivocally determined through single-crystal X-ray diffraction analysis of this specific compound.

Theoretical and Computational Chemistry Studies of 1 Cyclobutyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly DFT, have become a cornerstone in modern chemical research for their balance of accuracy and computational efficiency. mdpi.com These methods are used to model the electronic structure and geometry of molecules like 1-cyclobutyl-1H-1,3-benzodiazole, providing a foundational understanding of its physical and chemical properties.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For benzimidazole (B57391) derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311++G(d,p). nih.govmdpi.com

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For the benzimidazole core of the molecule, the calculated bond lengths and angles show excellent agreement with experimental data for similar compounds. nih.gov The cyclobutyl substituent introduces additional conformational possibilities. The puckering of the cyclobutane (B1203170) ring and its orientation relative to the planar benzimidazole ring are key aspects explored in the conformational landscape to identify the global minimum energy conformer. Studies on related N-substituted benzimidazoles confirm that the substituent does not significantly alter the inherent structure of the benzimidazole core. nih.gov

Table 1: Representative Calculated Structural Parameters for a Benzimidazole Core Data extrapolated from studies on analogous benzimidazole derivatives.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C1-N26 | 1.386 |

| C2-N27 | 1.387 | |

| C1-C6 | 1.405 | |

| C1-C2 | 1.401 | |

| N26-H | 1.013 |

Source: Data modeled after findings for N-Butyl-1H-benzimidazole. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.govyoutube.com

The energy gap between the HOMO and LUMO (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciencepub.net In studies of benzothiazole (B30560) and benzimidazole derivatives, the HOMO is typically distributed over the fused benzene (B151609) and imidazole (B134444) rings, while the LUMO is also located across this aromatic system. sciencepub.netrsc.org This distribution indicates that the entire ring system is involved in electronic transitions and chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Benzimidazole System Data based on analogous compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.0 |

Source: Values are representative and based on studies of similar heterocyclic systems. sciencepub.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are the sites for nucleophilic attack.

For benzimidazole derivatives, MEP analysis consistently shows the most negative potential localized around the nitrogen atoms of the imidazole ring, confirming them as the primary nucleophilic and hydrogen-bonding acceptor sites. mdpi.combhu.ac.in The most positive potential is typically found around the hydrogen atom attached to the nitrogen (N-H), making it the most likely site for deprotonation or electrophilic interaction. mdpi.combhu.ac.in The cyclobutyl group's hydrogen atoms would exhibit a moderately positive potential.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand spectral features in detail.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scirp.org These calculations can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.gov

For benzimidazole derivatives, calculated chemical shifts generally show a strong correlation with experimental values. mdpi.comnih.gov The aromatic protons and carbons of the benzimidazole ring have characteristic shifts that are well-reproduced by DFT calculations. The signals for the cyclobutyl group in this compound can also be predicted. The methine proton attached to the nitrogen atom would be shifted downfield due to the deshielding effect of the aromatic ring system. A comparison of theoretical and experimental data allows for unambiguous assignment of each signal. scirp.org

Table 3: Correlation of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Benzimidazole Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C=N | 142.5 | 145.1 |

| Aromatic C | 138.0 | 140.2 |

| Aromatic C | 123.1 | 125.5 |

| Aromatic C-H | 122.5 | 124.8 |

| Aromatic C-H | 115.3 | 117.0 |

Source: Data represents a typical correlation found in studies of benzimidazole derivatives. mdpi.com

The simulation of infrared (IR) and Raman spectra is another powerful application of DFT calculations. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net

Theoretical vibrational spectra for benzimidazole derivatives have been extensively studied. mdpi.comresearchgate.net Key vibrational modes include the N-H stretching vibration, typically observed as a broad band in the IR spectrum, the C=N stretching of the imidazole ring, and various C-H and C-C stretching and bending modes of the aromatic and cyclobutyl groups. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. To correct for this, a scaling factor is typically applied, leading to excellent agreement between the theoretical and experimental spectra. mdpi.com This detailed analysis confirms the molecular structure and provides insight into intramolecular interactions. mdpi.comresearchgate.net

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Benzimidazole Moiety

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) |

| N-H Stretch | 3450 | 3415 |

| Aromatic C-H Stretch | 3060 | 3055 |

| C=N Stretch | 1625 | 1621 |

| Aromatic C=C Stretch | 1480 | 1475 |

| C-N Stretch | 1355 | 1350 |

Source: Representative data from computational studies on benzimidazole compounds. mdpi.comresearchgate.net

Theoretical Prediction of UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be effectively predicted using quantum chemistry methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.gov This computational approach calculates the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov

For aromatic heterocyclic systems like benzimidazoles, the absorption spectra are typically characterized by π → π* transitions. researchgate.net In the case of this compound, the key electronic transitions would likely involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals, localized primarily on the benzimidazole core. researchgate.net

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. beilstein-journals.org Solvation models, such as the Polarizable Continuum Model (PCM), are crucial as they account for the influence of the surrounding medium on the electronic structure of the molecule, often leading to a shift in the predicted maximum absorption wavelength (λmax) that better matches experimental data. beilstein-journals.org For analogous heterocyclic compounds, theoretical calculations have successfully correlated with experimental spectra, identifying the nature of the electronic transitions, such as intramolecular charge transfer (ICT). researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound in Tetrahydrofuran (B95107) (THF) using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 282 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 276 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 245 | 0.25 | HOMO → LUMO+1 |

Note: This table presents hypothetical data based on typical TD-DFT calculation results for similar benzimidazole derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool for investigating the conformational flexibility and dynamic behavior of this compound over time. arxiv.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. arxiv.org

For this compound, MD simulations can elucidate several key dynamic features:

Conformational Sampling: The simulation can explore the rotational freedom around the single bond connecting the cyclobutyl ring to the benzimidazole nitrogen. This helps identify the most stable (lowest energy) conformations and the energy barriers between them.

Ring Pucker: The cyclobutyl ring is not planar and undergoes rapid "puckering" motions. MD simulations can characterize the dynamics and preferred geometries of this puckering.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), MD can detail the formation and lifetime of hydrogen bonds and other non-covalent interactions, revealing how the solvent structures itself around the solute. arxiv.org

Reaction Mechanism Investigations through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in investigating the mechanisms of chemical reactions. rsc.orgnih.gov For the synthesis of this compound, which typically involves the condensation of an o-phenylenediamine (B120857) derivative with cyclobutanecarboxylic acid or a related derivative, computational studies can map out the entire reaction pathway.

Transition State Analysis for Critical Synthetic Steps

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction step. researchgate.net

For the synthesis of the benzimidazole ring, a key step is the cyclization involving the formation of a C-N bond. Computational methods are used to:

Locate TS Geometry: Algorithms search the potential energy surface for a first-order saddle point, which corresponds to the transition state structure.

Frequency Calculation: A frequency analysis is performed on the located TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the forming C-N bond).

Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), a crucial barrier that must be overcome for the reaction to proceed. rsc.org

Elucidation of Energetic Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. researchgate.net This profile provides a comprehensive thermodynamic and kinetic picture of the reaction. nih.gov

For the synthesis of this compound, the energetic profile would reveal:

The relative stability of various intermediates, such as the initial amide formed before cyclization.

Table 3: Hypothetical Energetic Data for the Rate-Determining Step (Cyclization) in the Synthesis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Intermediate | Amide precursor | 0.0 |

| Transition State | Cyclization TS | +25.5 |

| Product | Dihydro-benzodiazole | -5.2 |

Note: This table illustrates plausible DFT-calculated energies for a key synthetic step.

Cheminformatic Approaches for Structural Analog Comparison and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. peerj.com For this compound, cheminformatic approaches are valuable for comparing it to structural analogs and predicting its properties.

A common method involves calculating a range of quantum chemical descriptors for a series of related molecules and then building Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These descriptors, derived from the electronic structure, can quantify various molecular properties. mdpi.com

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. mdpi.com

Global Reactivity Descriptors: From HOMO and LUMO energies, properties like ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω) can be calculated. mdpi.com These metrics help compare the reactivity of this compound with other analogs (e.g., those with different N-alkyl or aryl substituents).

By comparing these calculated descriptors across a library of benzimidazole derivatives, one can predict trends in reactivity, electronic properties, and even potential biological activities without synthesizing and testing each compound individually.

Table 4: Comparison of Calculated Quantum Chemical Descriptors for Benzimidazole Analogs

| Compound | Substituent (at N1) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Analog 1 | -Methyl | -6.1 | -0.9 | 5.2 |

| Analog 2 | -Ethyl | -6.0 | -0.85 | 5.15 |

| Target | -Cyclobutyl | -5.9 | -0.8 | 5.1 |

| Analog 3 | -Phenyl | -6.3 | -1.5 | 4.8 |

Note: This table presents illustrative data showing how the N-substituent can influence the electronic properties of the benzimidazole core.

Reactivity Profile and Chemical Transformations of 1 Cyclobutyl 1h 1,3 Benzodiazole

Functionalization of the Benzodiazole Core

The benzodiazole core of the molecule serves as a versatile scaffold for the introduction of new functional groups. The presence of the fused benzene (B151609) ring and the imidazole (B134444) moiety dictates the regioselectivity of these transformations.

The benzimidazole (B57391) system is a bicyclic, planar, aromatic structure with a 10π electron system. chemicalbook.com The benzene portion of the benzodiazole core is activated towards electrophilic aromatic substitution (EAS). Calculations have indicated that positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive and therefore susceptible to electrophilic attack. chemicalbook.com The N-cyclobutyl group, being an alkyl group, is generally considered an ortho-, para-director and an activating group in electrophilic aromatic substitution reactions. Thus, for 1-cyclobutyl-1H-1,3-benzodiazole, electrophilic substitution is anticipated to preferentially occur at the C-4 and C-6 positions, and to a lesser extent at the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions applicable to the benzodiazole core include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted regioisomers. youtube.com Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would introduce a halogen atom onto the benzene ring. youtube.com The specific reaction conditions can be tailored to control the degree of substitution and the isomeric ratio of the products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclobutyl-4-nitro-1H-1,3-benzodiazole and 1-Cyclobutyl-6-nitro-1H-1,3-benzodiazole |

| Bromination | Br₂, FeBr₃ | 1-Cyclobutyl-4-bromo-1H-1,3-benzodiazole and 1-Cyclobutyl-6-bromo-1H-1,3-benzodiazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Cyclobutyl-4-acyl-1H-1,3-benzodiazole and 1-Cyclobutyl-6-acyl-1H-1,3-benzodiazole |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) at the Benzodiazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the functionalization of the benzodiazole core. To utilize these reactions, a halogen or triflate group is typically first introduced onto the benzodiazole ring, which then serves as the coupling partner.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. wikipedia.orglibretexts.org For instance, a bromo-substituted this compound can be reacted with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the site of halogenation. rsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Stille coupling reaction provides another versatile method for C-C bond formation, utilizing an organotin reagent as the coupling partner. wikipedia.orglibretexts.org This reaction is also catalyzed by palladium and can be used to couple aryl, vinyl, and alkynyl groups to the benzodiazole core. harvard.edunih.gov A key advantage of the Stille reaction is the stability and commercial availability of many organostannane reagents. libretexts.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 1-Cyclobutyl-X-halo-1H-1,3-benzodiazole | R-B(OH)₂ | Pd catalyst, Base | 1-Cyclobutyl-X-R-1H-1,3-benzodiazole |

| Stille | 1-Cyclobutyl-X-halo-1H-1,3-benzodiazole | R-Sn(Alkyl)₃ | Pd catalyst | 1-Cyclobutyl-X-R-1H-1,3-benzodiazole |

Note: X represents the position of halogenation on the benzodiazole core.

Directed lithiation offers a highly regioselective method for the functionalization of the benzodiazole core. In this strategy, a directing group guides the deprotonation by an organolithium reagent to a specific position. The nitrogen atom at position 3 (N3) of the benzimidazole ring can act as a directing group. However, in this compound, the N1 position is substituted, which can influence the regioselectivity of lithiation.

Studies on N-alkylbenzimidazoles have shown that lithiation can occur at the C2 position. rsc.org For this compound, treatment with a strong base like n-butyllithium would likely lead to deprotonation at the C2 position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position. nih.govmdpi.com This method provides a powerful route to 2-substituted 1-cyclobutyl-1H-1,3-benzodiazoles. researchgate.net

Table 3: Electrophilic Quenching of 2-Lithiated this compound

| Electrophile | Reagent Example | Introduced Substituent |

| Alkyl halide | CH₃I | Methyl |

| Carbonyl compound | (CH₃)₂CO | 2-Hydroxyprop-2-yl |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Silyl halide | (CH₃)₃SiCl | Trimethylsilyl |

Reactions Involving the N-Cyclobutyl Moiety

The N-cyclobutyl group, while generally stable, possesses inherent ring strain that can be exploited in certain chemical transformations. Additionally, the C-H bonds of the cyclobutyl ring can be targets for selective modification.

The cyclobutyl ring is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions under specific conditions. These reactions are driven by the release of this strain energy. For N-cyclobutyl heterocycles, ring-opening can be initiated by various reagents and catalysts.

For example, treatment with strong acids can lead to the cleavage of the cyclobutane (B1203170) ring. chemrxiv.org Transition metal catalysts, such as those based on cobalt, have also been shown to promote the ring-opening of N-cyclobutyl heterocycles. acs.orgnih.gov The nature of the products formed will depend on the specific reaction conditions and the other reagents present. These reactions can provide access to acyclic or larger ring structures that would be difficult to synthesize through other means. ic.ac.uk

The C-H bonds of the cyclobutyl ring can be selectively functionalized through various oxidative and halogenation reactions. The position of substitution on the cyclobutyl ring will be influenced by the directing effects of the benzodiazole nitrogen atom.

Oxidation of the cyclobutyl group can be achieved using various oxidizing agents. For instance, oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines to the corresponding amides. chemrxiv.org Applying such a method to this compound could potentially lead to the formation of a lactam within the cyclobutyl ring.

Halogenation of the cyclobutyl ring can be accomplished using standard halogenating agents. For instance, radical halogenation could introduce a halogen atom onto the cyclobutyl ring. google.com The regioselectivity of this reaction would be influenced by the relative stability of the potential radical intermediates. Subsequent elimination or substitution reactions of the resulting halo-cyclobutyl derivative could then be used to introduce further functionality. nih.govacs.org

Table 4: Potential Modifications of the N-Cyclobutyl Moiety

| Reaction Type | Potential Reagents | Potential Product Type |

| Oxidation | Oxoammonium salts | Lactam derivative |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Halogenated cyclobutyl derivative |

| Ring-Opening | Strong Acid / Transition Metal Catalyst | Acyclic or expanded ring amine |

Derivatization for Scaffold Expansion and Diversity-Oriented Synthesis (DOS)

There is no specific information available in the surveyed literature concerning the derivatization of this compound for the purpose of scaffold expansion or its utilization in diversity-oriented synthesis.

Synthesis of Novel N-Substituted Benzodiazole Derivatives

No documented methods for the synthesis of novel N-substituted derivatives starting from this compound were found.

Preparation of Fused Ring Systems Involving the Benzodiazole Core

Specific examples or methodologies for the preparation of fused ring systems originating from this compound are not described in the available scientific literature.

Role of 1 Cyclobutyl 1h 1,3 Benzodiazole As a Chemical Building Block or Scaffold

Application in the Construction of Complex Heterocyclic Architectures

The benzimidazole (B57391) skeleton is a cornerstone in the synthesis of more elaborate heterocyclic structures. nih.gov The foundational method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives). nih.govorganic-chemistry.orgmdpi.com For 1-cyclobutyl-1H-1,3-benzodiazole, a common synthetic approach would involve the initial reaction of o-phenylenediamine with an appropriate reagent to form the benzimidazole ring, followed by N-alkylation with a cyclobutyl halide, or by starting with N-cyclobutyl-o-phenylenediamine.

Once formed, this compound serves as a versatile intermediate. The benzimidazole ring system can undergo further functionalization at various positions. For instance, the C2 position is particularly susceptible to lithiation followed by quenching with an electrophile, allowing for the introduction of a wide array of substituents. This reactivity is fundamental to its role as a building block.

The cyclobutyl group itself influences the reactivity and orientation of subsequent synthetic transformations. Its steric bulk can direct incoming reagents to specific positions on the benzimidazole core, a feature that is highly valuable in regioselective synthesis. Furthermore, derivatives of the benzimidazole scaffold, such as those containing α,β-unsaturated ketone functionalities (chalcones), can act as precursors for constructing even more complex heterocyclic systems like pyrimidines. The presence of the cyclobutyl group can modulate the reactivity of these intermediates, thereby expanding the synthetic possibilities.

The synthesis of complex molecules often relies on a series of predictable and high-yielding reactions. The robust nature of the benzimidazole core, combined with the modifying influence of the cyclobutyl group, makes this compound a reliable platform for building diverse molecular architectures. An example of a related cyclobutyl-imidazole system being used as a precursor is in the synthesis of cyclobut-A derivatives, highlighting the utility of the cyclobutyl moiety in constructing complex nucleoside analogues. rsc.org

Precursor Chemistry for Advanced Organic Materials Based on Spectroscopic and Electronic Properties

Benzimidazole derivatives are known for their interesting spectroscopic and electronic properties, making them attractive candidates for the development of advanced organic materials. These materials find applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The electronic characteristics of these molecules are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that determines the material's color, conductivity, and photochemical stability.

Theoretical studies, often employing Density Functional Theory (DFT), on related N-alkyl benzimidazoles like N-butyl-1H-benzimidazole, provide insight into the likely properties of the cyclobutyl analogue. nih.govnih.govmdpi.com The N-substituent can influence the electronic structure of the benzimidazole core. While the butyl group in N-butyl-1H-benzimidazole was found not to significantly affect the conjugation of the benzimidazole system, the unique strain and conformation of the cyclobutyl ring in this compound could introduce subtle electronic perturbations. nih.gov

The UV-Vis absorption spectrum of N-butyl-1H-benzimidazole shows peaks around 248 nm and 295 nm, which are characteristic of the π-π* transitions within the aromatic system. nih.govmdpi.com It is expected that this compound would exhibit a similar absorption profile. These spectroscopic properties are crucial for applications in optoelectronics. By modifying the benzimidazole core or by incorporating it into larger conjugated systems, the absorption and emission wavelengths can be tuned.

The table below summarizes key electronic and spectroscopic data for a related N-alkyl benzimidazole, which can be used to approximate the properties of this compound.

| Property | Value (for N-Butyl-1H-Benzimidazole) | Significance for Organic Materials |

| HOMO-LUMO Gap | ~5.0 eV (Calculated) | Determines electronic transitions and stability. A smaller gap can lead to absorption at longer wavelengths. |

| UV-Vis Absorption Maxima (λmax) | 248 nm, 295 nm (Experimental) | Indicates the wavelengths of light the molecule absorbs, crucial for applications like solar cells and photodetectors. |

| Dipole Moment | Moderate (Calculated) | Influences solubility, molecular packing in the solid state, and charge transport properties. |

Data inferred from studies on N-butyl-1H-benzimidazole nih.govnih.govmdpi.com

The ability to function as a precursor for organic materials stems from the combination of a stable, electronically active core (benzimidazole) and a substituent (cyclobutyl) that can be used to fine-tune properties like solubility, processability, and intermolecular interactions in the solid state.

Significance in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The benzimidazole scaffold is a well-established ligand in coordination chemistry. researchgate.nettsijournals.com The nitrogen atoms in the imidazole (B134444) ring, particularly the sp2-hybridized nitrogen at the 3-position, possess a lone pair of electrons that can readily coordinate to a wide range of metal ions. This makes benzimidazole derivatives, including this compound, valuable ligands for the synthesis of metal complexes.

The coordination of a metal to the benzimidazole ligand can lead to the formation of complexes with interesting catalytic, magnetic, and photophysical properties. The role of the N1-substituent, in this case, the cyclobutyl group, is significant. It can exert a steric influence on the coordination sphere of the metal, affecting the geometry of the resulting complex and the accessibility of the metal center to substrates in a catalytic cycle. This steric hindrance can be exploited to achieve selectivity in catalytic reactions.

Furthermore, the electronic properties of the benzimidazole ring can be modulated by the N1-substituent, which in turn affects the donor strength of the ligand. The electron-donating or withdrawing nature of the substituent influences the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond.

While specific research on the coordination complexes of this compound is not widely documented, the principles of ligand design based on the vast body of work on other N-substituted benzimidazoles are directly applicable. These ligands have been used to stabilize various transition metals, and the resulting complexes have been explored as catalysts for a range of organic transformations.

Exploration of Structure-Reactivity Relationships in Novel Catalytic Systems Utilizing the Benzodiazole Scaffold

Understanding the relationship between the structure of a ligand and the reactivity of its metal complex is a central theme in the development of new catalytic systems. For catalysts based on the benzodiazole (benzimidazole) scaffold, the substituents on the ring play a crucial role in dictating the catalyst's performance. nih.govnih.gov

The N1-cyclobutyl group in this compound introduces specific structural features that can be correlated with reactivity. Key aspects of this structure-reactivity relationship include:

Steric Effects: The non-planar and relatively bulky cyclobutyl group can create a specific pocket around the metal center in a coordination complex. This can influence substrate binding and product release, potentially leading to enhanced selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions.

Electronic Effects: The cyclobutyl group is generally considered to be a weak electron-donating group. This electronic influence can modify the electron density at the metal center, which in turn affects its catalytic activity. For example, a more electron-rich metal center might be more effective in oxidative addition steps in a catalytic cycle.

By systematically comparing the catalytic performance of complexes bearing the this compound ligand with those containing other N-substituents (e.g., methyl, benzyl, phenyl), researchers can elucidate the specific contributions of the cyclobutyl group. This knowledge is invaluable for the rational design of new and improved catalysts for a variety of chemical transformations.

The table below outlines the potential influence of different N-substituents on the properties of benzimidazole-based catalysts, providing a framework for understanding the role of the cyclobutyl group.

| N-Substituent | Expected Steric Hindrance | Expected Electronic Effect | Potential Impact on Catalysis |

| Methyl | Low | Weakly electron-donating | Baseline for comparison |

| Cyclobutyl | Moderate | Weakly electron-donating | Potential for enhanced selectivity due to specific steric profile |

| Benzyl | Moderate to High | Weakly electron-donating, with potential for π-stacking interactions | Can influence catalyst stability and solubility |

| Phenyl | High | Electron-withdrawing (inductive) and resonance effects | Can significantly alter the electronic properties of the metal center |

This comparative approach allows for a detailed exploration of structure-reactivity relationships, ultimately enabling the development of more efficient and selective catalytic systems based on the versatile benzimidazole scaffold.

Conclusion and Future Research Perspectives

Summary of Key Chemical and Structural Insights into 1-Cyclobutyl-1H-1,3-Benzodiazole

The benzimidazole (B57391) core consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. This bicyclic system is aromatic and planar. The introduction of a cyclobutyl group at the N-1 position is not expected to significantly alter the planarity of the benzimidazole ring system itself. However, the orientation of the cyclobutyl group relative to the benzimidazole ring will be a key structural feature.

Key Structural Features of N-Alkyl Benzimidazoles:

Planarity: The benzimidazole ring system is essentially flat. The substituent at the nitrogen atom, in this case, a cyclobutyl group, will have a specific spatial orientation relative to this plane.

Bond Lengths and Angles: Theoretical studies on N-butyl-1H-benzimidazole using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have shown that the bond lengths within the benzimidazole core are similar to the parent benzimidazole. For instance, the C-N bond lengths in the imidazole ring are calculated to be around 1.386 Å and 1.387 Å. The presence of the alkyl substituent has minimal effect on these core bond lengths mdpi.comnih.gov. It is anticipated that the bond lengths and angles within the benzimidazole moiety of this compound would be comparable.

Intermolecular Interactions: In the solid state, N-substituted benzimidazoles that lack the N-H proton, such as this compound, cannot form the typical N-H···N hydrogen bonds observed in unsubstituted benzimidazole. Instead, their crystal packing is governed by weaker interactions like π–π stacking and C–H⋯π interactions nih.gov.

Physicochemical Properties:

Solubility: The introduction of a non-polar cyclobutyl group is expected to increase the solubility of the compound in non-polar organic solvents compared to the parent benzimidazole .

Melting Point: Generally, N-alkylation tends to lower the melting point of benzimidazoles compared to the unsubstituted parent compound .

Outlook on Emerging Synthetic Methodologies for N-Alkyl Benzodiazoles

The synthesis of N-alkyl benzimidazoles (benzodiazoles) has been a subject of extensive research, leading to the development of various efficient methodologies.

Traditional Methods:

A common and straightforward method for the synthesis of N-substituted benzimidazoles involves the reaction of a pre-formed benzimidazole with an appropriate alkyl halide in the presence of a base. For the synthesis of this compound, this would involve the reaction of benzimidazole with cyclobutyl bromide and a base like potassium carbonate in a suitable solvent such as DMSO tsijournals.com.

Modern and Greener Synthetic Routes:

Recent advancements have focused on developing more efficient, atom-economical, and environmentally friendly synthetic protocols.

One-Pot Syntheses: One-pot methods that combine the formation of the benzimidazole ring and subsequent N-alkylation are gaining traction. For instance, a one-pot synthesis of N-substituted benzimidazole derivatives has been developed where 2-fluoro-5-nitrophenylisocyanide reacts with a primary amine researchgate.net.

Copper-Catalyzed Reactions: Copper-catalyzed C-N bond formation protocols have emerged as a robust method for the synthesis of N-alkyl and N-aryl substituted benzimidazoquinazolinones, a related class of compounds. This suggests the potential for similar copper-catalyzed methods for the synthesis of N-alkyl benzimidazoles acs.org.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of N-substituted benzimidazole derivatives nih.gov.

Solvent-Free and Catalyst-Free Conditions: There is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous solvents and catalysts. For example, the synthesis of benzimidazoles has been achieved under solvent-free conditions using ionic liquids researchgate.net.

Organocatalysis: Main group-catalyzed methods are being explored for the modular synthesis of N-alkyl azaheterocycles, including benzimidazoles, from readily available starting materials researchgate.net.

The future of synthetic methodologies for N-alkyl benzodiazoles will likely focus on the refinement of these modern techniques to enhance their scope, efficiency, and sustainability.

Potential for Advanced Material Science Applications Based on Chemical Properties and Derived Materials

The unique chemical and electronic properties of the benzimidazole scaffold make its derivatives promising candidates for various applications in material science.

Corrosion Inhibitors:

A significant area of application for benzimidazole derivatives is as corrosion inhibitors for metals and alloys, particularly for mild steel in acidic environments proquest.comacs.orgresearchgate.netnih.gov. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system allow these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion researchgate.netampp.org. The effectiveness of inhibition is influenced by the nature of the substituent on the benzimidazole ring. It is plausible that this compound could exhibit similar corrosion-inhibiting properties.

Organic Electronics:

N-alkyl substituted benzimidazoles have been investigated as n-type dopants for polymer semiconductors used in organic electronic devices, such as thermoelectric generators. The nature of the alkyl substituent can influence the miscibility of the dopant with the polymer matrix, thereby affecting the electrical conductivity of the material researchgate.net. This suggests a potential avenue for the application of this compound in organic electronics.

Other Potential Applications:

The benzimidazole core is a key component in many biologically active molecules, and research into N-alkylated benzimidazoles has explored their potential as antiviral and antifungal agents nih.govacs.org.

Continued Contributions of Theoretical Chemistry to Understanding this compound and Related Systems

Theoretical chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and electronic properties of benzimidazole derivatives.

Structural and Electronic Properties:

DFT calculations can provide detailed insights into the molecular geometry, bond lengths, bond angles, and vibrational frequencies of molecules like this compound mdpi.comekb.egresearchgate.net. These computational studies can complement and, in some cases, predict experimental findings. For example, DFT has been used to study the effect of N-alkylation on the structural parameters of the benzimidazole ring mdpi.comnih.gov.

Reactivity and Mechanistic Studies:

Computational methods are employed to understand the mechanisms of chemical reactions, such as the synthesis of benzimidazole derivatives. They can also be used to predict the reactivity of these molecules. For instance, calculations of Frontier Molecular Orbitals (HOMO-LUMO) can provide information about the electron-donating and accepting capabilities of a molecule, which is crucial for understanding its role in processes like corrosion inhibition nih.govampp.org.

Predicting Properties for Material Science:

Theoretical calculations are increasingly used to predict the properties of materials before they are synthesized. In the context of corrosion inhibition, DFT and molecular dynamics simulations can model the adsorption of inhibitor molecules on metal surfaces, providing insights into the inhibition mechanism at the atomic level nih.gov. Similarly, computational studies can aid in the design of new N-alkyl benzimidazole derivatives with optimized electronic properties for applications in organic electronics.

The continued development of computational methods and their application to systems like this compound will undoubtedly accelerate the discovery and design of new materials with tailored properties.

Q & A

Q. Electron-Donating vs. Withdrawing Groups :

- Nitro (–NO₂) : Increases thermal stability (e.g., 5-nitro derivatives decompose at >250°C) but reduces solubility in polar solvents .

- Methoxy (–OCH₃) : Enhances solubility in DMSO but may sterically hinder cyclobutyl ring interactions .

Case Study :

Replacing phenyl with pyridyl groups (e.g., 2-(3-pyridyl)benzimidazole) improved water solubility by 30% while maintaining bioactivity .

What methodologies resolve contradictions in reported biological activities of benzodiazole derivatives?

Iterative Data Analysis :

Adopt qualitative research frameworks to reconcile discrepancies. For example, if anti-inflammatory activity varies across studies, re-evaluate assay conditions (e.g., cell lines, IC₅₀ calculation methods) and compound purity .

Meta-Analysis :

Compare structural motifs across studies. A 2025 review found that 1-cyclobutyl derivatives with para-substituted aryl groups showed consistent kinase inhibition, while ortho-substituted analogs had variable results due to steric effects .

How can solvatochromic analysis optimize benzodiazole derivatives for specific applications?

Solvent Polarity Screening :

Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO). For example, bathochromic shifts in polar solvents indicate π→π* transitions, useful for designing fluorescent probes .

Case Study :

A solvatochromic study of triazole-thiazole hybrids revealed that ethanol maximized λₘₐₓ (320 nm), aligning with optimal solubility for in vitro testing .

What are the best practices for ensuring batch-to-batch consistency in benzodiazole synthesis?

Q. Chromatographic Purity Checks :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to detect impurities (<0.5% threshold) .

- TLC : Monitor reaction progress with silica plates (Rf ≈ 0.4 in ethyl acetate/hexane) .

Stability Testing :

Store compounds under inert conditions (argon, –20°C) to prevent oxidation. Cyclobutyl derivatives showed 95% stability after 6 months when sealed with desiccants .

How can benzodiazole derivatives be tailored as biochemical probes?

Functional Group Engineering :

Introduce clickable handles (e.g., alkyne or azide groups) for bioconjugation. For example, 1-benzyl-3-(dimethylamino)propoxy derivatives enabled fluorescent labeling via CuAAC reactions .

Targeted Modifications :

Incorporate photoaffinity labels (e.g., diazirines) to study protein-ligand interactions. A 2024 study used a benzodiazole-diazirine hybrid to map kinase binding pockets .

What are emerging applications of benzodiazole derivatives in materials science?

Electron-Transport Layers (ETLs) :

Nitro-substituted benzodiazoles exhibit high electron mobility (µₑ ≈ 0.1 cm²/V·s), making them viable ETLs in OLEDs. DFT studies correlate this with low reorganization energies .

Metal-Organic Frameworks (MOFs) :

Benzodiazole linkers with carboxylate groups form porous MOFs for gas storage (e.g., CO₂ uptake of 2.5 mmol/g at 1 bar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.